6-[2-(6-hydroxyheptyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid
Overview
Description
WS-75624B is a small molecule drug initially developed by Fujisawa Pharmaceutical Co., Ltd. It is known as an endothelin-converting enzyme inhibitor, which means it inhibits the activity of endothelin-converting enzyme 1. This enzyme is involved in the conversion of big endothelin-1 to endothelin-1, a potent vasoconstrictor. WS-75624B has been studied for its potential therapeutic applications in cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of WS-75624B involves several key steps. One notable method includes the Stille coupling of appropriately functionalized pyridine and thiazole components. This synthesis proceeds via the halogen dance reaction to prepare the desired thiazole . The reaction of 2-bromothiazole with lithium diisopropylamide in the presence of a silyl chloride at -78°C, followed by quenching with an electrophile, provides highly functionalized thiazole derivatives .
Industrial Production Methods
WS-75624B is isolated from the fermentation broth of Saccharothrix species No. 75624. The fermentation process involves culturing the microorganism, followed by extraction with acetone. The compound is then purified using HP-20 column chromatography, silica gel column chromatography, and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
WS-75624B undergoes various chemical reactions, including:
Substitution: The halogen dance reaction involves the substitution of bromine in 2-bromothiazole with other functional groups.
Common Reagents and Conditions
Jones Reagent: Used for oxidation reactions.
Lithium Diisopropylamide: Used in the halogen dance reaction.
Silyl Chloride: Used in the halogen dance reaction to stabilize intermediates.
Major Products Formed
Thiazole Derivatives: Formed through the halogen dance reaction.
Carboxylic Acid Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Mechanism of Action
WS-75624B exerts its effects by inhibiting endothelin-converting enzyme 1. This enzyme is responsible for converting big endothelin-1 to endothelin-1, a potent vasoconstrictor. By inhibiting this enzyme, WS-75624B reduces the production of endothelin-1, leading to vasodilation and a decrease in blood pressure . The molecular targets involved include the active site of endothelin-converting enzyme 1, where WS-75624B binds and inhibits its activity .
Comparison with Similar Compounds
WS-75624B is unique in its potent inhibitory activity against endothelin-converting enzyme 1. Similar compounds include:
WS-75624A: Another endothelin-converting enzyme inhibitor isolated from the same Saccharothrix species.
Thiazole Derivatives: Compounds containing the thiazole ring structure, which are studied for their various biological activities.
WS-75624B stands out due to its high potency and specificity in inhibiting endothelin-converting enzyme 1, making it a valuable compound in cardiovascular research .
Properties
IUPAC Name |
6-[2-(6-hydroxyheptyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-11(21)7-5-4-6-8-15-19-13(10-26-15)16-17(25-3)14(24-2)9-12(20-16)18(22)23/h9-11,21H,4-8H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHLFUKUTGFTCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCC1=NC(=CS1)C2=C(C(=CC(=N2)C(=O)O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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